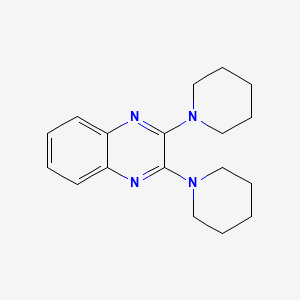
2,3-Dipiperidinoquinoxaline
説明
2,3-Dipiperidinoquinoxaline is an organic compound with the molecular formula C10H14N2. It is a heterocyclic compound, which means that its structure contains both carbon and nitrogen atoms. It is classified as a piperidine derivative, and it is typically used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of polymers, as a catalyst in organic reactions, and as a reagent in the laboratory.
科学的研究の応用
Chemical Synthesis and Mechanisms
- 2,3-Dipiperidinoquinoxaline has been studied in the context of chemical synthesis, particularly in reactions involving nucleophilic substitution of hydrogen. One notable study discusses the formation of 6-nitro-2,3-di-piperidinoquinoxaline from 2-chloro-7-nitroquinoxaline, suggesting a mechanism that involves the oxidation of the dipiperidino-dihydroquinoxaline by dissolved oxygen (Nasielski & Rypens, 1991).
Antifungal Applications
- The compound's antifungal properties have been investigated, particularly against a range of pathogenic fungi. A study exploring the antifungal activity of 2,3-dimethylquinoxaline highlighted its efficacy against various Candida species, Aspergillus species, Cryptococcus species, and Trichophyton species. This research underscores the potential of similar quinoxaline derivatives in treating fungal infections (Alfadil et al., 2021).
Antitubercular Properties
- Dipiperidine compounds, closely related to 2,3-dipiperidinoquinoxaline, have been identified for their potential as antitubercular agents. A study on a combinatorial library of compounds tested against Mycobacterium tuberculosis found that dipiperidine representatives exhibited significant activity, indicating the potential utility of these compounds in tuberculosis treatment (Bogatcheva et al., 2010).
Corrosion Inhibition
- Research has also been conducted on the application of quinoxaline derivatives in corrosion inhibition. A study on 2,3-diphenylbenzoquinoxaline demonstrated its effective inhibitory action on the corrosion of mild steel in sulphuric acid, indicating potential applications in material science and engineering (Obot & Obi-Egbedi, 2010).
Neuropharmacology
- Some research has touched upon the potential neuropharmacological applications of related compounds. For example, a study on Japanese quail investigated the distribution of D2-like dopamine receptors in the brain using compounds similar to 2,3-dipiperidinoquinoxaline, contributing to our understanding of dopaminergic mechanisms in aves and potentially mammals (Levens et al., 2000).
特性
IUPAC Name |
2,3-di(piperidin-1-yl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-5-11-21(12-6-1)17-18(22-13-7-2-8-14-22)20-16-10-4-3-9-15(16)19-17/h3-4,9-10H,1-2,5-8,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJGCMGZGLIRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N=C2N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328658 | |
| Record name | 2,3-dipiperidinoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dipiperidinoquinoxaline | |
CAS RN |
75163-14-3 | |
| Record name | NSC42849 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-dipiperidinoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline](/img/structure/B3032979.png)
![2-[(2-Chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/structure/B3032981.png)



![3-Butyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B3032985.png)




![6-[(2,5-Dimethoxyphenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B3032993.png)

